molecular formula C6H3ClF2 B074516 1-Chloro-2,4-difluorobenzene CAS No. 1435-44-5

1-Chloro-2,4-difluorobenzene

Cat. No. B074516
Key on ui cas rn: 1435-44-5
M. Wt: 148.54 g/mol
InChI Key: AJCSNHQKXUSMMY-UHFFFAOYSA-N
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Patent
US05504264

Procedure details

The chlorine gas which is used is employed in anhydrous form. The reaction of the m-difluoronitro-aromatic compounds with the chlorine must be carried out in the absence of Lewis acids or other chlorinating catalysts. The required temperatures are within the range from 80° to 250° C. preferably 100° to 200° C. The reaction can be carried out in the presence or absence of a fluoride-capturing agent. The necessary chlorodifluorobenzene compound (starting compound) can, for example, be prepared as follows: 1800 g (11.3 mol) of 2,4-difluoronitrobenzene (anhydrous and free of Lewis acids) are initially introduced into a 2 l four-neck flask having a stirrer, gas-entry tube and distillation bridge. The reaction solution is brought to 160° C. A stream of chlorine of 4-6 l/h is then passed through the solution at this temperature. After 1-2 h, brown gases are formed which are absorbed in dilute sodium hydroxide solution. After 28 h, the entry of gas is stopped and the reaction solution is distilled (head temperature 127° C). 675.8 g of 2,4-difluorochlorobenzene are obtained, corresponding to a yield of 91%, based on reacted 2,4-difluoronitrobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
m-difluoronitro-aromatic compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1800 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClCl.[F-].[Cl:4][C:5]1[C:6]([F:12])=[C:7](F)[CH:8]=[CH:9][CH:10]=1.[F:13]C1C=C(F)C=CC=1[N+]([O-])=O>>[F:12][C:6]1[CH:7]=[C:8]([F:13])[CH:9]=[CH:10][C:5]=1[Cl:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Two
Name
m-difluoronitro-aromatic compounds
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1)F)F
Step Five
Name
Quantity
1800 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are within the range from 80° to 250° C. preferably 100° to 200° C
CUSTOM
Type
CUSTOM
Details
The reaction
DISTILLATION
Type
DISTILLATION
Details
distillation bridge
CUSTOM
Type
CUSTOM
Details
is brought to 160° C
CUSTOM
Type
CUSTOM
Details
brown gases are formed which
CUSTOM
Type
CUSTOM
Details
are absorbed in dilute sodium hydroxide solution
WAIT
Type
WAIT
Details
After 28 h
Duration
28 h
DISTILLATION
Type
DISTILLATION
Details
the reaction solution is distilled (head temperature 127° C)

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 675.8 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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